molecular formula C14H12BrNO4S B12125522 {[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid

{[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid

Cat. No.: B12125522
M. Wt: 370.22 g/mol
InChI Key: AAMMHGXIMZVDDB-UHFFFAOYSA-N
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Description

{[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid is an organic compound characterized by the presence of a bromine atom, a sulfonyl group, and an amino group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

    Electrophilic Aromatic Substitution: The synthesis of {[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid can begin with the bromination of phenylacetic acid. This involves treating phenylacetic acid with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the brominated phenylacetic acid with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

    Amination: Finally, the amino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the sulfonylated intermediate with an amine, such as aniline, under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Common industrial reagents include bromine, sulfonyl chlorides, and various amines, with catalysts and solvents chosen to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or sulfoxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, cyanide ions, alkoxide ions.

Major Products

    Oxidation: Carboxylic acids, sulfoxides.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated, cyanated, or alkoxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its sulfonyl group can act as a probe for sulfonation reactions, which are important in post-translational modifications of proteins.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of {[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: Lacks the bromine and sulfonyl groups, making it less reactive in certain chemical reactions.

    4-Bromophenylacetic Acid: Contains the bromine atom but lacks the sulfonyl and amino groups, limiting its versatility in chemical modifications.

    Sulfonylphenylacetic Acid: Contains the sulfonyl group but lacks the bromine and amino groups, affecting its reactivity and applications.

Uniqueness

{[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid is unique due to the combination of bromine, sulfonyl, and amino groups on a phenylacetic acid backbone

Properties

Molecular Formula

C14H12BrNO4S

Molecular Weight

370.22 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-2-phenylacetic acid

InChI

InChI=1S/C14H12BrNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)

InChI Key

AAMMHGXIMZVDDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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